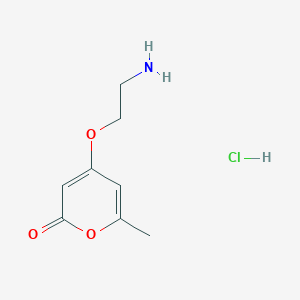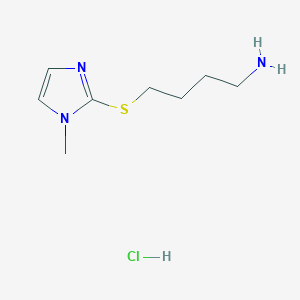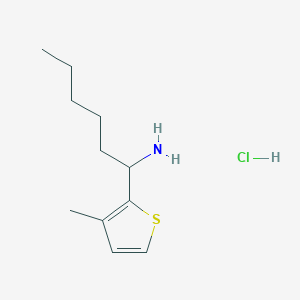
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Übersicht
Beschreibung
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride (FMBAH) is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless solid with a melting point of 140-141 °C and a boiling point of 258 °C. FMBAH is a highly versatile compound that has been used in a wide range of studies, including pharmacology, biochemistry, and toxicology.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride, a derivative of 3-fluoro-1-aminoadamantane, has been synthesized in a three-step reaction sequence which is both convenient and rapid. This synthesis technique is significant for its efficiency and applicability in creating various derivatives for research purposes (Anderson, Burks, & Harruna, 1988).
Antidepressive Activity
The compound 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, shows potential antidepressant activities. This highlights the compound's relevance in psychiatric research and the development of new antidepressants (Yuan, 2012).
Interaction with Sigma Receptors
Research indicates that certain compounds, including N-benzyl-4-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylbutan-1-amines, show significant binding affinity for sigma2 over sigma1 receptors. This suggests that the compound's structure, especially with a butylene chain, plays a role in its interaction with sigma receptors, which is vital for developing new sigma ligands (Mamolo et al., 2008).
Antibacterial Properties
Certain derivatives, such as 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanaryl amines, have shown high antibacterial activity. This suggests potential applications in developing new antibacterial agents (Arutyunyan et al., 2017).
Fluorescence Spectroscopy Studies
The structure of complexes with NH⋯N hydrogen bonds formed by derivatives like bis(2,3,5,6-tetrafluoro-4-trifluoromethyl-phenyl)-amine with aliphatic amines has been studied using fluorescence spectroscopy. This research is significant in understanding molecular interactions in solution (Castaneda, Denisov, & Schreiber, 2001).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)6-11(13)9-4-3-5-10(12)7-9;/h3-5,7-8,11H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAAAXVGRWTJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



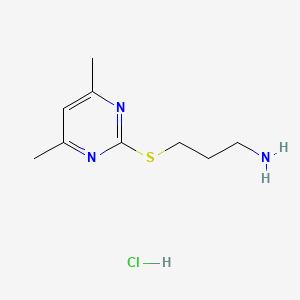

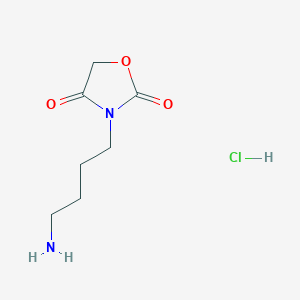
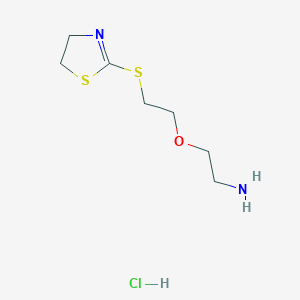
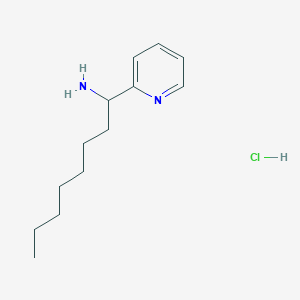
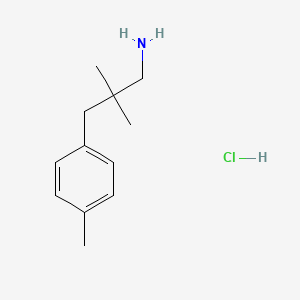
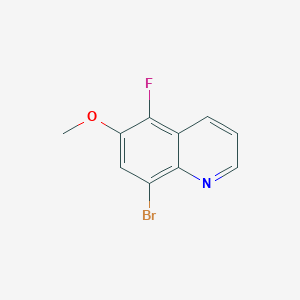
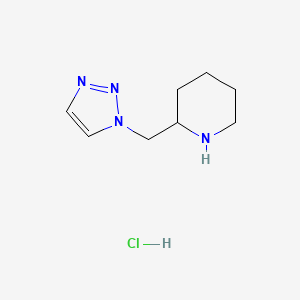
![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)
